molecular formula C7H8Cl2FN B13004349 (3-Chloro-2-fluorophenyl)methanamine hydrochloride

(3-Chloro-2-fluorophenyl)methanamine hydrochloride

Cat. No.: B13004349
M. Wt: 196.05 g/mol
InChI Key: MQEGKXOARREGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-2-fluorophenyl)methanamine hydrochloride is a halogenated aromatic amine salt with the molecular formula C₇H₆ClFNH₃⁺·Cl⁻ (exact molecular weight: 200.05 g/mol). Its structure features a benzene ring substituted with chlorine at position 3 and fluorine at position 2, with an aminomethyl (–CH₂NH₂) group attached. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical synthesis and biological studies. This compound is frequently utilized as a key intermediate in drug discovery, particularly for developing ligands targeting central nervous system (CNS) receptors or enzymes due to its electronic and steric properties .

Properties

Molecular Formula

C7H8Cl2FN

Molecular Weight

196.05 g/mol

IUPAC Name

(3-chloro-2-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7ClFN.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H

InChI Key

MQEGKXOARREGQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CN.Cl

Origin of Product

United States

Preparation Methods

General Overview of Synthesis

The preparation of (3-Chloro-2-fluorophenyl)methanamine hydrochloride involves multi-step organic transformations. These steps typically include halogenation, amination, and subsequent hydrochloride salt formation. The process requires careful control of reaction conditions to ensure high yield and purity.

Step-by-Step Preparation Methods

Starting Material Selection

The synthesis often begins with 3-chloro-2-fluorobenzaldehyde or related derivatives such as 3-chloro-2-fluoronitrobenzene . These intermediates provide the necessary halogen-substituted phenyl ring.

Key Raw Materials:
  • 3-Chloro-2-fluoronitrobenzene
  • Reducing agents (e.g., palladium on carbon (Pd-C), hydrogen gas)
  • Ammonia or amine sources
  • Hydrochloric acid for salt formation

Typical Synthesis Route

Method 1: Reduction and Amination
  • Fluorination and Reduction :

    • Start with 3,4-dichloronitrobenzene .
    • Perform fluorine displacement using potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
    • Reduce the nitro group to an amine using Pd-C and hydrogen gas in methanol.
  • Amination :

    • React the reduced product (3-chloro-2-fluoroaniline ) with formaldehyde or similar reagents to introduce the methanamine group.
  • Hydrochloride Salt Formation :

    • Dissolve the free base in a solvent such as ethanol or methanol.
    • Bubble anhydrous HCl gas through the solution to precipitate the hydrochloride salt.
    • Filter and dry the product.
Method 2: Direct Amination

An alternative method involves direct amination of 3-chloro-2-fluorobenzaldehyde using ammonia derivatives under catalytic conditions.

Reaction Conditions and Optimizations

Fluorine Displacement

Parameter Value/Range Notes
Solvent DMSO, DMF Polar aprotic solvents enhance reactivity.
Temperature 120–150°C High temperature facilitates substitution.
Fluoride Source KF, CsF CsF provides higher yields but is costlier.
Reaction Time 4–6 hours Monitored via TLC for completion.

Reduction of Nitro Group

Parameter Value/Range Notes
Catalyst Pd-C Recyclable catalyst for hydrogenation.
Solvent Methanol Ensures solubility of reactants and products.
Pressure 1–5 atm H₂ Low pressure sufficient for reduction.
Reaction Time 5–6 hours Monitored by disappearance of nitro peak in TLC/GC-MS.

Hydrochloride Salt Formation

Parameter Value/Range Notes
Solvent Ethanol, Methanol Facilitates dissolution of free base.
HCl Source Anhydrous HCl gas Ensures complete conversion to hydrochloride salt.
Temperature Room temperature Avoids decomposition during salification process.

Yield and Purity Data

The following table summarizes typical yields and purities achieved during each step:

Step Yield (%) Purity (%)
Fluorine Displacement 85–90 >95
Nitro Group Reduction 88–92 >98
Hydrochloride Formation >95 >99

Challenges and Considerations

  • Reactivity Control :

    • The electron-withdrawing effects of halogens can complicate nucleophilic substitutions.
    • Precise temperature control is critical to avoid side reactions.
  • Catalyst Recovery :

    • Pd-C can be reused after filtration, reducing overall costs.
  • Environmental Concerns :

    • Use of DMSO/DMF poses disposal challenges due to toxicity.
    • Hydrogenation generates minimal waste compared to other reduction methods.
  • Scalability :

    • The described methods are suitable for both lab-scale and industrial-scale synthesis with minor modifications.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-2-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

(3-Chloro-2-fluorophenyl)methanamine hydrochloride is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural features allow it to interact with various biological targets, making it valuable in drug development, particularly for neurological disorders. The presence of halogen atoms enhances its binding affinity to receptors and enzymes, which is crucial for therapeutic efficacy.

Organic Synthesis

The compound serves as a building block for synthesizing more complex molecules, including chiral ligands and catalysts. Its ability to participate in various chemical reactions—such as nucleophilic substitutions—enables the production of diverse derivatives that can be further explored for industrial applications.

Biological Studies

Research has indicated that this compound can be used in studies investigating the effects of halogenated aromatic amines on biological systems. This includes assessing its impact on cellular processes and its potential toxicity, which is vital for understanding its safety profile in pharmaceutical applications.

Case Study 1: Pharmacological Evaluation

A study explored the pharmacological properties of a related compound, demonstrating that halogenated phenylmethanamines can act as selective agonists for serotonin receptors. The findings indicated that these compounds could potentially reduce hyperlocomotion induced by amphetamines in animal models, suggesting their utility in treating conditions like ADHD or other hyperactivity disorders .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing this compound through various methods, including chiral resolution and amination reactions. The characterization techniques employed included NMR and mass spectrometry, confirming the compound's structure and purity .

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of halogenated methanamine derivatives are highly dependent on substituent positions and halogen types. Below is a comparative analysis of analogous compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural Differences
(3-Chloro-2-fluorophenyl)methanamine HCl Cl (3), F (2) 200.05 Reference compound
(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl Cl (3), F (5) on pyridine 209.62 Pyridine ring vs. benzene; altered electronic effects
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Cl (3) on thiazole-linked phenyl 261.17 Thiazole ring introduces sulfur; increased π-π stacking potential
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl Ethylamine backbone + stereocenter 222.07 Branched chain; stereochemistry impacts receptor binding
(3-Chloropyrazin-2-yl)methanamine HCl Cl (3) on pyrazine 195.04 Pyrazine ring; enhanced hydrogen bonding

Physicochemical Properties

  • Lipophilicity (logP): The logP of (3-Chloro-2-fluorophenyl)methanamine HCl is 1.8 , lower than thiazole derivatives (e.g., 2.5 for [2-(3-chlorophenyl)thiazol-4-yl]methanamine HCl) due to reduced aromaticity and sulfur content .
  • Solubility: The hydrochloride salt form increases aqueous solubility (>50 mg/mL) compared to non-salt analogs like (3-methylthiophen-2-yl)methanamine (solubility <10 mg/mL) .
  • Melting Point: Exhibits a high melting point (~260°C) similar to other halogenated aryl methanamines (e.g., 268°C for [2-(4-chlorophenyl)thiazol-4-yl]methanamine HCl) due to ionic lattice stability .

Pharmacological Activity

  • Receptor Affinity: The fluorine atom at position 2 enhances electronegativity, improving binding to serotonin (5-HT) receptors compared to non-fluorinated analogs like (3-chlorophenyl)methanamine HCl .
  • Metabolic Stability: Fluorine substitution reduces CYP450-mediated metabolism relative to chlorine-only analogs (e.g., 3-chloro-N-phenylphthalimide derivatives), prolonging half-life in vivo .
  • Toxicity: Lower acute toxicity (LD₅₀ >500 mg/kg in rodents) compared to thiophene-containing analogs (e.g., Thiophene fentanyl HCl, LD₅₀ ~2 mg/kg) due to absence of potent opioid receptor agonism .

Key Research Findings

  • Stereochemical Impact: The (S)-enantiomer of 1-(3-chloro-2-fluorophenyl)ethanamine HCl shows 10-fold higher affinity for σ₁ receptors than the (R)-form, highlighting the importance of chiral centers .
  • Synergistic Halogen Effects: Combined chlorine and fluorine substitution increases thermal stability (TGA decomposition >300°C) compared to mono-halogenated derivatives .
  • Market Trends: Global demand for (3-chloropyrazin-2-yl)methanamine HCl is projected to grow at 6.5% CAGR (2022–2027), driven by its role in antiviral drug synthesis .

Biological Activity

(3-Chloro-2-fluorophenyl)methanamine hydrochloride, a compound with the molecular formula C7H7ClFN, is gaining attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.

The synthesis of this compound typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in solvents like ethanol or methanol at low temperatures (0-5°C) to optimize yield and purity. The product is then purified through crystallization or distillation methods.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to act as a ligand for serotonin receptors, particularly the 5-HT2C receptor, which plays a crucial role in mood regulation and appetite control. Its binding affinity and selectivity for these receptors are critical for its potential therapeutic applications.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin pathways .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment .
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It has been shown to reduce hyperlocomotion induced by amphetamines in animal models, indicating a calming effect on the central nervous system .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Study on Neurotransmitter Modulation : A study demonstrated that compounds with similar structures could significantly modulate neurotransmitter release, particularly enhancing acetylcholine responses at α7 nicotinic receptors .
  • Antimicrobial Screening : In vitro assays revealed that derivatives of this compound exhibited significant antibacterial activity against common pathogens, suggesting its potential as a lead compound for antibiotic development .

Comparative Analysis

A comparative analysis of this compound with other halogenated phenylmethanamines shows distinct biological profiles:

Compound Name5-HT2C Receptor Affinity (EC50)Antimicrobial ActivityNeuroprotective Potential
(3-Chloro-2-fluorophenyl)methanamine18 nMModerateYes
(3-Chloro-2-methylphenyl)methanamine14 nMHighNo
(3-Chloro-2-methoxyphenyl)methanamineNot determinedLowYes

Q & A

Q. What are the recommended methods for synthesizing and purifying (3-chloro-2-fluorophenyl)methanamine hydrochloride to achieve high purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, a related compound, AZD8931, was synthesized in 11 steps using (3-chloro-2-fluorophenyl)amine as a precursor, with yields optimized via controlled reaction temperatures and catalytic hydrogenation . Purification methods include:
  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate crystalline products.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • HPLC : For final purity validation (>98%), use reversed-phase C18 columns with acetonitrile/water mobile phases.

Q. How can researchers structurally characterize this compound using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
  • Crystallization : Grow crystals via slow evaporation in methanol or dichloromethane.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL for structure solution and refinement (R-factor < 0.05 for high-quality data) .
  • Visualization : Generate ORTEP diagrams using programs like ORTEP-3 to illustrate thermal ellipsoids and atomic positions .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow OSHA and ACS guidelines:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Storage : Keep in airtight containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Waste Disposal : Neutralize with dilute NaOH before transferring to halogenated waste containers .

Advanced Research Questions

Q. How can this compound be applied in targeted drug discovery, such as enzyme inhibition studies?

  • Methodological Answer : Its primary amine group makes it a versatile scaffold for pharmacophore design. Example applications:
  • LOXL2 Inhibition : Structural analogs (e.g., (2-chloropyridin-4-yl)methanamine hydrochloride) show selective inhibition (IC₅₀ = 126 nM) via competitive binding assays .
  • Kinase Targeting : Modify the fluorophenyl moiety to enhance binding to ATP pockets in kinases.

Q. How should researchers resolve contradictions in analytical data (e.g., mass spectrometry vs. NMR)?

  • Methodological Answer : Cross-validate using complementary techniques:
  • HRMS : Confirm exact mass (calc. for C₇H₇ClFNH₃⁺: 179.0252) to rule out isotopic interference .
  • 2D NMR : Perform HSQC and HMBC to assign ambiguous signals (e.g., distinguishing NH₃⁺ from solvent peaks).
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

Q. What strategies optimize solubility for in vitro assays when the compound exhibits poor aqueous solubility?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Salt Formation : Screen counterions (e.g., citrate, mesylate) to improve hydrophilicity.
  • Polymorph Screening : Identify hydrate/solvate forms via differential scanning calorimetry (DSC) .

Q. How can computational methods aid in designing derivatives with improved binding affinity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., LOXL2 PDB: 5ZE3).
  • QSAR Models : Train models on analogs (e.g., 3-chloro-2-fluorophenyl ethanamine derivatives ) to correlate substituents with IC₅₀ values.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.